3-Bromopyrene-1,8-dione

Physicochemical Properties Computational Chemistry QSAR

Researchers developing asymmetric pyrene-based blue emitters and host materials face inconsistent reactivity from isomeric bromopyrenes. 3-Bromopyrene-1,8-dione provides a regiospecific solution with a single bromine at the non-K region 3-position, enabling selective cross-coupling for precise HOMO-LUMO tuning. • Orthogonal 1,8-dione handles allow independent derivatization, unavailable from parent pyrene-1,8-dione or other bromo isomers. • Enables synthesis of long-axially symmetric probes for bioimaging with minimized aggregation-caused quenching. • Structurally defined Br-PAH standard (LogP 3.98) for accurate environmental GC-MS/LC-MS method development. In stock with custom synthesis available for bulk scale-up.

Molecular Formula C16H7BrO2
Molecular Weight 311.13 g/mol
CAS No. 114562-64-0
Cat. No. B15419862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrene-1,8-dione
CAS114562-64-0
Molecular FormulaC16H7BrO2
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C(=O)C=C2Br
InChIInChI=1S/C16H7BrO2/c17-12-7-14(19)11-5-4-10-13(18)6-2-8-1-3-9(12)16(11)15(8)10/h1-7H
InChIKeyXUWVDZPUQZKFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyrene-1,8-dione (CAS 114562-64-0): Chemical Identity and Baseline Characterization for Procurement


3-Bromopyrene-1,8-dione is a brominated polycyclic aromatic hydrocarbon (PAH) belonging to the pyrene-1,8-dione class, with the molecular formula C16H7BrO2 and a molecular weight of approximately 311.13 g/mol . The compound features a pyrene core bearing a bromine substituent at the 3-position and two carbonyl groups at the 1- and 8-positions, resulting in a precise mass of 309.96300 Da and a topological polar surface area (PSA) of 34.14 Ų . This specific substitution pattern differentiates it from the unsubstituted parent compound pyrene-1,8-dione (CAS 2304-85-0) and from other brominated pyrene isomers [1].

Why 3-Bromopyrene-1,8-dione Cannot Be Replaced by Generic Pyrene-1,8-dione or Isomeric Bromopyrenes


The substitution pattern of bromine on the pyrene core critically dictates the compound's subsequent functionalization and electronic properties, making generic substitution of 3-Bromopyrene-1,8-dione with other bromopyrene isomers or the parent dione invalid for precise synthetic applications [1]. The 3-position is one of the non-K region active sites (along with 1-, 6-, and 8-positions), and regioisomeric bromopyrenes exhibit distinct reactivity profiles in cross-coupling reactions and divergent photophysical outcomes when further derivatized [2]. Procurement of the correct isomer is therefore essential to ensure synthetic reproducibility and to achieve the desired material properties in applications such as OLEDs, sensors, and bioimaging probes .

Quantitative Differentiation of 3-Bromopyrene-1,8-dione Against Comparators: Evidence-Based Selection Guide


Molecular Descriptor Differentiation: 3-Bromopyrene-1,8-dione vs. Pyrene-1,8-dione

The introduction of a bromine atom at the 3-position of pyrene-1,8-dione results in quantifiable differences in key molecular descriptors compared to the unsubstituted parent compound . Specifically, 3-Bromopyrene-1,8-dione exhibits a higher molecular weight (311.13 vs. 232.23 g/mol) and a higher LogP (3.98 vs. an estimated ~3.0 for the parent), indicating increased hydrophobicity and potential for altered membrane permeability or chromatographic retention [1]. The topological polar surface area (PSA) remains constant at 34.14 Ų for both compounds, as the bromine substitution does not introduce additional hydrogen bond donors or acceptors .

Physicochemical Properties Computational Chemistry QSAR

Regioisomeric Selectivity in Cross-Coupling: 3-Position vs. 1-, 6-, and 8-Positions

The 3-position on the pyrene ring is a distinct non-K region active site, and bromine substitution at this position yields a different reactivity profile compared to other mono-brominated isomers (e.g., 1-bromopyrene) or dibrominated isomers [1]. While direct quantitative reactivity data for 3-Bromopyrene-1,8-dione is not available, the class of 3-bromopyrene derivatives is known to undergo Suzuki-Miyaura coupling with distinct efficiency and regioselectivity compared to the 1-bromo isomer, which is more sterically hindered and exhibits different electronic activation [2]. The presence of the 1,8-dione functionality further modulates the electron density at the 3-position, creating a unique electronic environment that differs from non-dione 3-bromopyrene .

Organic Synthesis Cross-Coupling Reactions Regioselectivity

Structural Confirmation via NMR: Distinct 1H NMR Signature vs. Isomeric Bromopyrenes

The substitution pattern of bromopyrene derivatives can be unambiguously confirmed by 1H NMR spectroscopy, with each isomer exhibiting a unique fingerprint pattern [1]. For example, 1-bromopyrene displays a characteristic 1H NMR spectrum (400 MHz, CDCl3) with signals at δ 8.42 (d, J = 9.2 Hz, 1H), 8.24–8.18 (m, 3H), 8.15 (d, J = 9.2 Hz, 1H), 8.09–8.02 (m, 2H), and 8.02–7.96 (m, 2H) [2]. 1,6-Dibromopyrene shows a simpler pattern (δ 8.46 (d, J = 9.2 Hz, 2H), 8.27 (d, J = 8.2 Hz, 2H), 8.12 (d, J = 9.2 Hz, 2H), 8.06 (d, J = 8.2 Hz, 2H)), while 1,8-dibromopyrene exhibits a more complex set of signals [3]. The 1H NMR spectrum of 3-Bromopyrene-1,8-dione is expected to show a distinct pattern due to the combined influence of the bromine at the 3-position and the carbonyls at the 1- and 8-positions, providing a verifiable identity check that distinguishes it from other bromopyrene isomers.

Analytical Chemistry NMR Spectroscopy Structural Elucidation

Targeted Application Scenarios for 3-Bromopyrene-1,8-dione Based on Structural Differentiation


Asymmetric Functionalization of Pyrene Cores for OLED Materials

3-Bromopyrene-1,8-dione serves as a key precursor for the synthesis of asymmetrically substituted pyrene derivatives used as blue emitters or host materials in organic light-emitting diodes (OLEDs) . The bromine at the 3-position allows for selective cross-coupling to introduce an electron-donating or -accepting group at this specific site, while the 1- and 8-positions (already bearing carbonyls) provide orthogonal handles for further derivatization. This regiospecific functionalization is critical for fine-tuning the HOMO-LUMO gap and emission color, a capability not offered by the parent pyrene-1,8-dione or other bromo isomers [1].

Synthesis of Long-Axially Symmetric Pyrene Probes for Bioimaging

The 3-position bromine in 3-Bromopyrene-1,8-dione can be exploited to create long-axially symmetric pyrene derivatives following established protocols for 1,3-dibromopyrene . Such symmetric substitution patterns are crucial for maintaining molecular orientation and photophysical stability in bioimaging probes, where aggregation-caused quenching must be minimized [1]. The presence of the dione functionality may also provide a site for bioconjugation via reductive amination or other mild chemistries, expanding the utility of the compound in the development of targeted imaging agents .

Development of Brominated PAH Standards for Environmental Analysis

Brominated polycyclic aromatic hydrocarbons (Br-PAHs) are emerging environmental contaminants of concern . 3-Bromopyrene-1,8-dione, as a structurally defined Br-PAH with a dione functionality, can serve as an analytical standard or surrogate in method development for the detection and quantification of oxidized brominated PAHs in environmental samples (e.g., air particulate matter, sediments) [1]. Its distinct molecular weight and chromatographic retention (LogP 3.98) differentiate it from non-brominated or non-oxidized analogs, enabling accurate identification in complex matrices using GC-MS or LC-MS/MS .

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